Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(2,4-dichloroanilino)vinyl]-4-isoxazolecarboxylate
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Overview
Description
Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(2,4-dichloroanilino)vinyl]-4-isoxazolecarboxylate is a complex organic compound that features a unique combination of functional groups, including chloro, fluoro, and dichloroanilino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(2,4-dichloroanilino)vinyl]-4-isoxazolecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Wittig reaction or a Heck coupling reaction.
Substitution Reactions: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions using appropriate halogenating agents.
Coupling with Dichloroaniline: The final step involves coupling the isoxazole derivative with 2,4-dichloroaniline under suitable conditions, such as using a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(2,4-dichloroanilino)vinyl]-4-isoxazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(2,4-dichloroanilino)vinyl]-4-isoxazolecarboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.
Agrochemicals: Possible application as a pesticide or herbicide.
Materials Science: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(2,4-dichloroanilino)vinyl]-4-isoxazolecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(2,4-dichloroanilino)vinyl]-4-isoxazolecarboxylate: Similar compounds include other isoxazole derivatives with different substituents.
This compound: Compounds with similar functional groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(2,4-dichloroanilino)ethenyl]-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3FN2O3/c1-27-19(26)17-15(7-8-24-14-6-5-10(20)9-12(14)22)28-25-18(17)16-11(21)3-2-4-13(16)23/h2-9,24H,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGCBSSEFQGUHC-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C=CNC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)/C=C/NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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